molecular formula C12H9ClN4OS B7910433 7-chloro-N-(3-methoxyphenyl)thiazolo[5,4-d]pyrimidin-2-amine CAS No. 1242240-97-6

7-chloro-N-(3-methoxyphenyl)thiazolo[5,4-d]pyrimidin-2-amine

Cat. No.: B7910433
CAS No.: 1242240-97-6
M. Wt: 292.74 g/mol
InChI Key: QRTGIYHLXPAIDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-chloro-N-(3-methoxyphenyl)thiazolo[5,4-d]pyrimidin-2-amine is a heterocyclic compound that features a thiazolo[5,4-d]pyrimidine core. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

The synthesis of 7-chloro-N-(3-methoxyphenyl)thiazolo[5,4-d]pyrimidin-2-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 2-aminothiazole with an appropriate aldehyde to form an intermediate, which is then cyclized to yield the thiazolo[5,4-d]pyrimidine core. . Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalytic processes and controlled reaction environments.

Chemical Reactions Analysis

7-chloro-N-(3-methoxyphenyl)thiazolo[5,4-d]pyrimidin-2-amine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 7-chloro-N-(3-methoxyphenyl)thiazolo[5,4-d]pyrimidin-2-amine involves its interaction with specific molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including the inhibition of cell proliferation in cancer cells or the reduction of inflammation .

Comparison with Similar Compounds

Similar compounds to 7-chloro-N-(3-methoxyphenyl)thiazolo[5,4-d]pyrimidin-2-amine include:

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its chemical and biological properties.

Properties

IUPAC Name

7-chloro-N-(3-methoxyphenyl)-[1,3]thiazolo[5,4-d]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN4OS/c1-18-8-4-2-3-7(5-8)16-12-17-9-10(13)14-6-15-11(9)19-12/h2-6H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRTGIYHLXPAIDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2=NC3=C(S2)N=CN=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901184941
Record name 7-Chloro-N-(3-methoxyphenyl)thiazolo[5,4-d]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901184941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242240-97-6
Record name 7-Chloro-N-(3-methoxyphenyl)thiazolo[5,4-d]pyrimidin-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1242240-97-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-N-(3-methoxyphenyl)thiazolo[5,4-d]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901184941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.